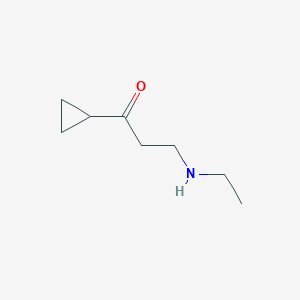
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a methanesulfonylethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Bromomethyl Group: This can be done via bromination of a methyl group attached to the cyclopropane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methanesulfonylethyl Group: This step involves the alkylation of the cyclopropane ring with a suitable methanesulfonyl derivative, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a cyclopropylidene intermediate.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Elimination Reactions: Cyclopropylidene intermediates or alkenes.
Oxidation and Reduction: Sulfonic acids or sulfides.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromomethyl and methanesulfonylethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the methanesulfonylethyl group, making it less versatile in certain reactions.
1-(Methanesulfonylethyl)cyclopropane:
Cyclopropylmethyl bromide: Similar in structure but lacks the methanesulfonylethyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the bromomethyl and methanesulfonylethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and material science.
Propiedades
Fórmula molecular |
C7H13BrO2S |
|---|---|
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Clave InChI |
CGIJHGVJCFHGRS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13182145.png)
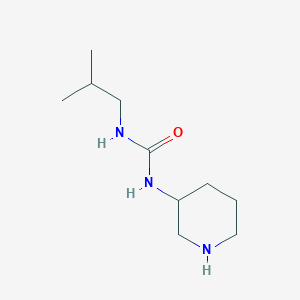
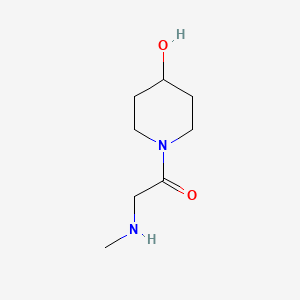
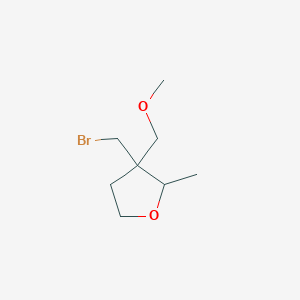

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
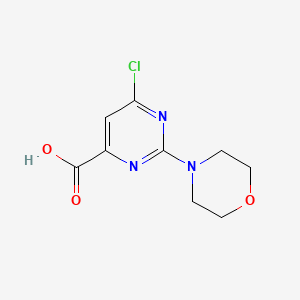


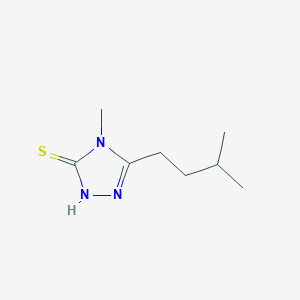

![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
